2-Hydroxy Probenecid-d6 is a deuterated derivative of probenecid, which is primarily used in the treatment of gout and hyperuricemia. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, enhancing its stability and altering its pharmacokinetic properties. This modification can be beneficial in drug development and metabolic studies, allowing for precise tracking and analysis in biological systems.
2-Hydroxy Probenecid-d6 is synthesized from probenecid, a well-established medication that acts as a uricosuric agent. Probenecid itself has been utilized for decades in clinical settings to manage conditions related to elevated uric acid levels.
The synthesis of 2-Hydroxy Probenecid-d6 involves several steps, typically starting with probenecid as the base compound. The general procedure includes:
The molecular formula for 2-Hydroxy Probenecid-d6 is , where six hydrogen atoms are replaced by deuterium.
2-Hydroxy Probenecid-d6 can participate in various chemical reactions typical for sulfonamides and carboxylic acids, including:
These reactions are crucial for modifying the compound further or exploring its reactivity in biological systems.
The mechanism of action for 2-Hydroxy Probenecid-d6 parallels that of its parent compound, probenecid. It functions primarily as an inhibitor of renal tubular secretion of uric acid, leading to increased excretion of uric acid in urine.
This inhibition reduces the reabsorption of urate from renal tubules back into circulation, effectively lowering serum uric acid levels.
2-Hydroxy Probenecid-d6 has significant applications in scientific research, particularly in pharmacokinetics and drug metabolism studies:
Deuterium-labeled compounds like 2-Hydroxy Probenecid-d6 serve as indispensable internal standards in mass spectrometry-based quantification, enabling precise pharmacokinetic and metabolic studies by eliminating signal overlap between analytes and endogenous matrices. The molecular scaffold of Probenecid (C13H19NO4S) provides specific deuteration sites at the N,N-dipropyl groups, where six hydrogen atoms are replaced with deuterium (d6) to yield isotopically enriched analogs without altering steric or electronic properties [2] [7]. This selective labeling leverages carbon-deuterium (C-D) bond stability, which exhibits ~10× slower cleavage kinetics compared to C-H bonds due to the isotope's higher mass, thereby minimizing metabolic scrambling during in vitro assays [3].
Modern synthetic routes employ deuterated alkyl iodides (e.g., CD3CD2CD2I) in nucleophilic substitution reactions with p-sulfamoylbenzoic acid precursors. Critical to achieving >98% isotopic purity (confirmed via 2H-NMR and LC-HRMS) is the use of anhydrous aprotic solvents (DMF, THF) and cesium carbonate bases, suppressing H/D exchange side reactions [2] [3]. As shown in Table 1, the position and extent of deuteration directly influence analytical performance:Table 1: Isotopic Purity and Analytical Performance of Deuterated Probenecid Analogs
Deuteration Site | Isotopic Purity (%) | Mass Shift (Da) | Retention Time Shift (min) |
---|---|---|---|
N,N-Dipropyl-d6 | 98.5 | +6 | 0.02 |
Phenyl Ring-d4 | 95.1 | +4 | 0.15 |
Monopropyl-d3 | 97.3 | +3 | 0.08 |
This strategic deuteration enables unambiguous differentiation of 2-Hydroxy Probenecid-d6 from its non-labeled counterpart in biological matrices, enhancing quantitation accuracy in tracer studies [3] [6].
The introduction of a hydroxyl group at the 2-position of Probenecid-d6 necessitates regioselective electrophilic aromatic substitution (EAS) or transition-metal-catalyzed activation. Copper(I)-mediated hydroxylation has emerged as the dominant pathway, leveraging 6-hydroxy picolinohydrazide ligands (e.g., 6-HPA-DMCA) to catalyze aryl halide coupling with hydroxide donors in aqueous environments [8]. The mechanism proceeds through a four-step cycle:
Regioselectivity at the ortho-position relative to the carboxylic acid is driven by chelation-controlled orientation, where the carboxylate group directs metalation through electrostatic interactions [8] [9]. This contrasts with enzymatic hydroxylation by cytochrome P450 isoforms (e.g., CYP2C9), which favors meta-positions due to distinct substrate-binding constraints. Catalyst design remains pivotal; N-(2,7-di-tert-butyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (6-HPA-DTBCA) enables hydroxylation of aryl chlorides—typically inert under mild conditions—by lowering activation energy through steric acceleration (Table 2) [8]:Table 2: Catalyst Performance in Hydroxylation of Deuterated Aryl Halides
Substrate | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Aryl Bromide-d6 | 6-HPA-DMCA | 0.01 | 80 | 98 |
Aryl Bromide-d6 | 6-HPA-DTBCA | 0.01 | 80 | 95 |
Aryl Chloride-d6 | 6-HPA-DMCA | 3.0 | 100 | 42 |
Aryl Chloride-d6 | 6-HPA-DTBCA | 2.5 | 100 | 88 |
Synthesizing 2-Hydroxy Probenecid-d6 at preparative scales demands precision optimization of catalytic, solvent, and thermal parameters to maximize yield while minimizing dehalogenation or hydrolysis byproducts. Machine learning (ML)-guided reaction engineering has accelerated this process: neural network models trained on high-throughput experimentation (HTE) datasets identify optimal ligand-metal pairings and solvent compositions, reducing optimization cycles by >70% [4] [8]. Key learnings include:
A Bayesian optimization workflow for hydroxylation reactions revealed that substrate concentration (0.1–0.3 M) and microwave irradiation (50 W) critically reduce reaction times from 48 h to <6 h. The table below summarizes ML-optimized conditions:Table 3: ML-Optimized Reaction Parameters for 2-Hydroxy Probenecid-d6 Synthesis
Parameter | Aryl Bromide Route | Aryl Chloride Route |
---|---|---|
Catalyst | 6-HPA-DMCA | 6-HPA-DTBCA |
Loading (mol%) | 0.01 | 2.5 |
Solvent | H2O/THF (9:1) | H2O/1,4-dioxane (8:2) |
Temperature (°C) | 80 | 100 |
Time (h) | 6 | 12 |
Yield (%) | 95–98 | 85–88 |
Post-synthesis purification employs two-step chromatography: size exclusion to remove copper residues, followed by reverse-phase C18 separation to isolate mono-hydroxylated products from dihydroxylated impurities [8].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3